molecular formula C19H26N2O4 B5520659 4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione

4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione

Cat. No.: B5520659
M. Wt: 346.4 g/mol
InChI Key: NWOFRAXZZIPGPK-UHFFFAOYSA-N
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Description

4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18925731 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

Synthesis of Spiro Compounds : Spiro compounds, similar in structure to 4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione, have been synthesized through various methods, highlighting their structural complexity and potential for diverse applications. For instance, Ahmed et al. (2012) synthesized 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones via a refluxing process without using any catalyst, showcasing a method for creating complex spiro structures (Ahmed et al., 2012).

Conversion to Oxime Derivatives : Research by Rahman et al. (2013) focused on converting ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, demonstrating the chemical flexibility and potential for further chemical manipulations of spiro compounds (Rahman et al., 2013).

Crystal Structure Analysis : The study of crystal structures of spiro compounds, as conducted by Zeng et al. (2013), provides insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in material science or pharmaceuticals (Zeng et al., 2013).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and any biological activity it may have .

Properties

IUPAC Name

9-[(3-methoxyphenyl)methyl]-4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-14(2)21-13-19(25-18(23)17(21)22)7-9-20(10-8-19)12-15-5-4-6-16(11-15)24-3/h4-6,11,14H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOFRAXZZIPGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCN(CC2)CC3=CC(=CC=C3)OC)OC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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